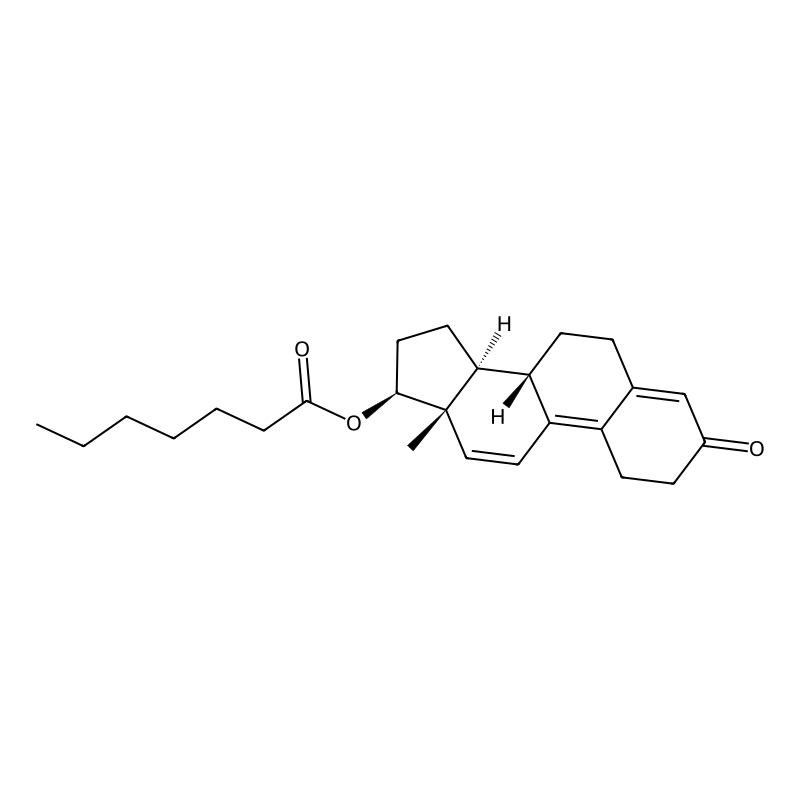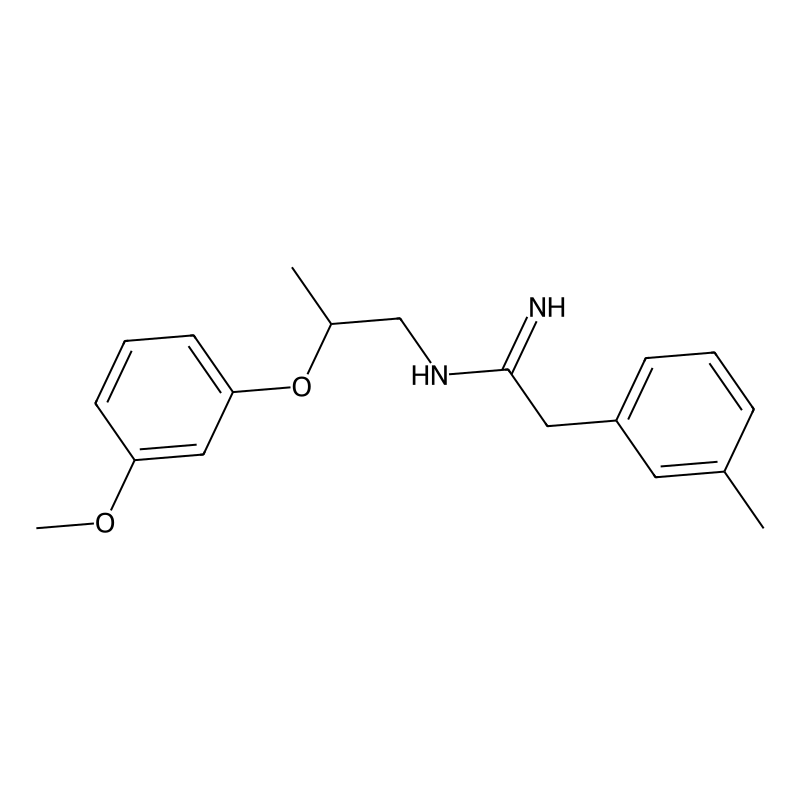Fluorosulfonyl isocyanate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Improving the Solid Electrolyte Interphase (SEI) Layer:
Research suggests that Fluorosulfonyl isocyanate, due to its high reduction potential, can react with the electrolyte to form a more stable and thinner SEI layer on the graphite anode surface []. This stable SEI layer can improve the cycling performance of the battery by:
- Reducing electrolyte consumption: A stable SEI layer prevents excessive electrolyte decomposition, leading to less electrolyte loss and improved long-term battery stability [].
- Enhancing Lithium-ion conductivity: A thinner SEI layer allows for smoother passage of Lithium ions between the anode and electrolyte, contributing to faster charging and discharging rates [].
Fluorosulfonyl isocyanate is a chemical compound with the formula FSO₂NCO. It is classified as a bis-electrophilic linker due to its unique reactivity, particularly in forming stable adducts with alcohols and amines. The compound is a colorless liquid that is highly corrosive and moisture-sensitive, requiring careful handling in laboratory environments. Its structure features a fluorosulfonyl group (FSO₂) attached to an isocyanate group (NCO), which contributes to its reactivity and stability under specific conditions .
- Formation of Fluorosulfuryl Carbamates: The compound reacts rapidly with alcohols and phenols to produce fluorosulfuryl carbamates, often yielding nearly quantitative results within minutes at low temperatures .
- SuFEx Ligation: This refers to the selective reaction of fluorosulfonyl isocyanate with alcohols and amines, facilitating the stepwise attachment of functional groups in synthetic chemistry. The resulting products exhibit remarkable stability, making them suitable for complex molecular architectures .
- Reactivity with Amines: Fluorosulfonyl isocyanate can also react with amines to form sulfamoyl ureas, showcasing its versatility in organic synthesis .
The synthesis of fluorosulfonyl isocyanate can be achieved through several methods:
- Halogen Exchange Reaction: This method involves the exchange of halogens between chlorosulfonyl isocyanate and fluoride sources, yielding fluorosulfonyl isocyanate as a product .
- Reaction with Fluorosulfuric Acid: Fluorosulfonyl isocyanate can also be synthesized by reacting fluorosulfuric acid with appropriate nitrogen-containing compounds under controlled conditions.
- Direct Synthesis from Sulfur Trioxide: Another approach involves the direct reaction of sulfur trioxide with isocyanates, although this method may require stringent conditions to maintain stability .
Fluorosulfonyl isocyanate has several applications across various fields:
- Organic Synthesis: It serves as a versatile reagent for synthesizing complex organic molecules, including pharmaceuticals and agrochemicals.
- Polymer Chemistry: The compound is utilized in producing polymers and materials that require specific functional groups for enhanced properties.
- Chemical Biology: Its role as a linker in bioconjugation strategies allows for the development of novel biomolecules and therapeutic agents .
Studies on the interactions of fluorosulfonyl isocyanate focus on its reactivity with different functional groups. The compound exhibits selective reactivity towards alcohols and amines, enabling efficient synthesis pathways for various derivatives. Interaction studies have shown that fluorosulfonyl isocyanate can form stable adducts under mild conditions, which are critical for applications in drug discovery and material science .
Fluorosulfonyl isocyanate shares similarities with other electrophilic compounds but possesses unique characteristics that distinguish it from them. Below are some comparable compounds:
| Compound Name | Structure | Key Features |
|---|---|---|
| Chlorosulfonyl Isocyanate | ClSO₂NCO | Less reactive than fluorosulfonyl; moisture-sensitive |
| Isocyanates (General) | R-NCO | Reacts with water; forms polyurethanes |
| Sulfuryl Isocyanate | SO₂NCO | Similar reactivity but lacks the fluorine atom |
Uniqueness of Fluorosulfonyl Isocyanate:
- Higher Reactivity: The presence of the electron-withdrawing fluorosulfonyl group enhances its electrophilicity compared to chlorosulfonyl isocyanate.
- Stability of Adducts: The products formed from reactions involving fluorosulfonyl isocyanate tend to be more stable due to the strong S-F bond, which provides unique advantages in synthetic applications .
Fluorosulfonyl isocyanate stands out due to its unique combination of reactivity and stability, making it a valuable tool in modern organic synthesis and chemical biology. Further exploration of its properties could lead to innovative applications across various scientific disciplines.








